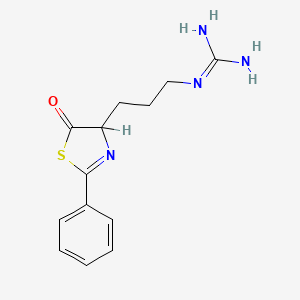

Arginine-2-phenyl-5-thiazolone

Descripción

Contextualization of Thiazolone Scaffolds in Organic and Medicinal Chemistry Research

Thiazolone and its related structures, such as thiazolidinones, represent a class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry. wikipedia.org This designation stems from their ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. Researchers have extensively investigated thiazole (B1198619) derivatives and have found them to possess anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others. nih.govresearchgate.net The thiazole ring, a five-membered ring containing sulfur and nitrogen, is a key feature in various clinically approved drugs. nih.gov The versatility of the thiazolone core allows for extensive chemical modification, enabling the generation of large libraries of compounds for drug discovery and development. mdpi.commdpi.com

Significance of Arginine and its Derivatives in Chemical Biology

Arginine is a semi-essential amino acid with a unique guanidinium (B1211019) group, which is positively charged at physiological pH. thermofisher.com This feature allows it to participate in a wide range of biological processes, including as a precursor for the signaling molecule nitric oxide (NO). farmaciajournal.com The synthesis of arginine derivatives is a significant area of research in chemical biology. mdpi.comscirp.org By modifying the arginine structure, scientists can modulate its biological activity, improve its stability, or create probes to study its metabolic pathways. scirp.org For instance, derivatives of arginine are used to investigate enzyme kinetics, as is the case with trypsin, which specifically cleaves peptide chains at arginine and lysine (B10760008) residues. wikipedia.orgworthington-biochem.com

Rationale for Investigating Arginine-2-phenyl-5-thiazolone as a Novel Chemical Entity

The combination of the thiazolone scaffold with the amino acid arginine in the form of this compound, also referred to in the literature as PTA-Arg, presents a unique chemical entity for investigation. nih.gov The primary rationale for its study has been to create a specific substrate for proteolytic enzymes, particularly trypsin. nih.gov The thiazolone portion of the molecule acts as a reporter group, allowing for the sensitive detection of enzymatic hydrolysis. The arginine side chain provides the specificity for enzymes like trypsin, which recognize and cleave at this amino acid residue. wikipedia.orgnih.gov Therefore, this compound was synthesized to serve as a tool for studying the kinetics and specificity of trypsin and related enzymes. nih.gov

Overview of Research Objectives and Scope for this compound

The main research objective for the investigation of this compound has been to characterize its interaction with specific enzymes. A key study focused on comparing its rate of hydrolysis by trypsin with that of a similar compound derived from p-guanidinophenylalanine (PTA-GPA). nih.gov The scope of this research involved the chemical synthesis of the compound and the subsequent kinetic analysis of its enzymatic cleavage. This allows for a deeper understanding of the enzyme's substrate specificity and catalytic mechanism.

Detailed Research Findings

The primary research on this compound has focused on its role as a substrate for various enzymes.

A comparative study investigated the hydrolysis of this compound (PTA-Arg) and the phenylthiazolone of p-guanidinophenylalanine (PTA-GPA) by trypsin and other related enzymes like thrombin, pronase, alpha-chymotrypsin, and papain. nih.gov

The findings revealed that both PTA-Arg and PTA-GPA were rapidly and almost completely hydrolyzed by trypsin and pronase. nih.gov Thrombin also rapidly hydrolyzed PTA-Arg, but was less effective against PTA-GPA. In contrast, the hydrolysis of both compounds by alpha-chymotrypsin and papain was relatively slow. nih.gov

A key finding was that the specificity constant (kcat/Km) for the hydrolysis of PTA-GPA by trypsin was approximately four times larger than that of PTA-Arg. nih.gov This indicates that, while both are effective substrates, trypsin shows a preference for PTA-GPA under the studied conditions. Nevertheless, the study concluded that this compound behaves as a specific internal thioester substrate for trypsin. nih.gov

| Enzyme | Substrate | Relative Rate of Hydrolysis | Specificity Constant (kcat/Km) |

| Trypsin | This compound (PTA-Arg) | Rapid | Lower than PTA-GPA |

| Trypsin | p-Guanidinophenylalanine-phenylthiazolone (PTA-GPA) | Rapid | ~4x higher than PTA-Arg |

| Thrombin | This compound (PTA-Arg) | Rapid | Not specified |

| Thrombin | p-Guanidinophenylalanine-phenylthiazolone (PTA-GPA) | Less susceptible | Not specified |

| Pronase | This compound (PTA-Arg) | Rapid | Not specified |

| Pronase | p-Guanidinophenylalanine-phenylthiazolone (PTA-GPA) | Rapid | Not specified |

| α-Chymotrypsin | This compound (PTA-Arg) | Slow | Not specified |

| α-Chymotrypsin | p-Guanidinophenylalanine-phenylthiazolone (PTA-GPA) | Slow | Not specified |

| Papain | This compound (PTA-Arg) | Slow | Not specified |

| Papain | p-Guanidinophenylalanine-phenylthiazolone (PTA-GPA) | Slow | Not specified |

Structure

3D Structure

Propiedades

Número CAS |

71198-10-2 |

|---|---|

Fórmula molecular |

C13H16N4OS |

Peso molecular |

276.36 g/mol |

Nombre IUPAC |

2-[3-(5-oxo-2-phenyl-4H-1,3-thiazol-4-yl)propyl]guanidine |

InChI |

InChI=1S/C13H16N4OS/c14-13(15)16-8-4-7-10-12(18)19-11(17-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H4,14,15,16) |

Clave InChI |

CPFBTAMIKHMXDS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)S2)CCCN=C(N)N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC(C(=O)S2)CCCN=C(N)N |

Sinónimos |

arginine-2-phenyl-5-thiazolone PTA-ARG |

Origen del producto |

United States |

Synthetic Methodologies for Arginine 2 Phenyl 5 Thiazolone

Retrosynthetic Strategies for the Arginine-2-phenyl-5-thiazolone Scaffold

The design of a viable synthesis for this compound begins with a retrosynthetic analysis, which involves conceptually breaking down the target molecule into simpler, commercially available, or easily synthesized starting materials. researchgate.net For a molecule of this complexity, which combines a heterocyclic core with a chiral amino acid moiety, several disconnection approaches can be considered.

A primary retrosynthetic disconnection breaks the bond connecting the arginine side chain to the thiazolone ring at the C4 position. This suggests a synthetic strategy where a pre-formed, suitably activated 2-phenyl-5-thiazolone core is coupled with a protected arginine derivative. Alternatively, a more convergent approach involves disconnecting the thiazolone ring itself. This leads to three key fragments:

Thiobenzamide (B147508) : This precursor provides the C-2 phenyl group and the sulfur atom of the thiazole (B1198619) ring.

A protected L-arginine derivative : This fragment must contain a reactive group at the α-carbon that can participate in the ring-forming reaction. The stereocenter of the arginine must be maintained throughout the synthesis.

A C1 carbonyl source : This is implicitly part of the arginine precursor, specifically the carboxylic acid function.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the most logical forward synthesis would involve the condensation of a protected arginine derivative with a thiobenzoyl group, followed by cyclization to form the thiazolone ring.

Precursor Chemistry and Starting Material Considerations

The success of the synthesis hinges on the careful selection and preparation of the precursors.

Thiobenzamide : This is a readily available starting material that serves as the source for the 2-phenyl substituent and the ring's sulfur atom. It can be synthesized from benzonitrile (B105546) and hydrogen sulfide (B99878) or by the thioamidation of benzoyl chloride. researchgate.net

Arginine Precursor : The choice of the arginine derivative is critical. Due to the multiple reactive functional groups in arginine (α-amino group, guanidino group, and carboxylic acid), a protecting group strategy is essential to prevent unwanted side reactions. organic-chemistry.org The α-amino group and the guanidino group must be masked to allow for selective reaction at the carboxyl group.

Common protecting groups for the guanidino side chain include nitro (NO₂), tosyl (Tos), pentamethylchromanesulfonyl (Pmc), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). peptide.comnih.gov The α-amino group is typically protected with tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.comgoogle.com The selection of these groups must be orthogonal, meaning they can be removed under different conditions, allowing for selective deprotection at various stages of the synthesis. organic-chemistry.org

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) organic-chemistry.org |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) google.com |

| Guanidino Group | Nitro | NO₂ | Reduction (e.g., SnCl₂) nih.gov |

| Guanidino Group | Tosyl | Tos | Strong Acid (e.g., HF) peptide.com |

| Guanidino Group | Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Moderate Acid (e.g., TFA) peptide.comnih.gov |

| Guanidino Group | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Moderate Acid (e.g., TFA) peptide.com |

Interactive Data Table: Protecting Groups for Arginine Synthesis

Reaction Pathways and Mechanistic Insights into Thiazolone Ring Formation

The construction of the final molecule involves a series of carefully orchestrated reactions, each with its own mechanistic considerations.

Cyclization Reactions for 5-Thiazolone Core Synthesis

The formation of the 5-thiazolone ring is a key step. A well-established method for synthesizing similar 2-phenylthiazol-4(5H)-one structures involves the Hantzsch-type condensation of a thioamide (thiobenzamide) with an α-halo carbonyl compound (like bromoacetic acid). peptide.com

In the context of this compound, this would involve reacting thiobenzamide with a protected and activated α-halo derivative of arginine. The mechanism proceeds via an initial S-alkylation of the thiobenzamide by the α-halo arginine derivative to form a thioimonium salt intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the arginine backbone, and subsequent dehydration to yield the 2-phenyl-5-thiazolone ring.

Stereoselective Introduction of the Arginine Moiety

Maintaining the L-configuration of the arginine component is paramount. This is typically achieved by starting with a protected L-arginine from the chiral pool and ensuring that none of the reaction steps lead to racemization of the α-carbon.

One potential strategy involves coupling a protected L-arginine with a suitable C2 fragment that can then be converted to the thioamide and cyclized. The use of peptide coupling agents such as isobutyl chloroformate/N-methylmorpholine (IBCF/NMM) is known to minimize racemization during amide bond formation. researchgate.net A dynamic kinetic resolution approach using specific catalysts could also be employed to ensure high diastereomeric and enantiomeric excess in the final product. liverpool.ac.uk

Introduction of the Phenyl Substituent at C-2

The phenyl group at the C-2 position of the thiazolone ring is introduced directly from the thiobenzamide precursor. The reaction mechanism, as described in the cyclization step, inherently places the phenyl group at this position. The formation of the S,S-dioxide of thiobenzamide is a known reactive intermediate that can acylate nucleophiles, highlighting the reactivity of the thioamide functional group in forming the heterocyclic system. nih.gov

Optimization of Synthetic Reaction Conditions

For instance, in the Knoevenagel condensation step used to form related benzylidene-thiazolone derivatives, various conditions have been explored. peptide.com

| Precursors | Base | Solvent | Conditions | Yield | Reference |

| 2-phenylthiazol-4(5H)-one + Substituted Benzaldehyde | Piperidine (B6355638) | Ethanol (B145695) | Reflux, 0.5-2.5 h | 41-81% | peptide.com |

| Rhodanine + Substituted Benzaldehyde | n-Propylamine | N/A (Microwave) | 120 °C, 100 W | 62-89% | nih.gov |

| Thiobenzamide + Bromoacetic Acid | Pyridine (B92270) (for HBr removal) | Ethyl Acetate | Reflux, 12 h | 69% (cyclization), 92% (base treatment) | peptide.com |

Interactive Data Table: Representative Reaction Conditions for Thiazolone Synthesis

These examples suggest that polar solvents like ethanol are effective, and organic bases such as piperidine or pyridine are suitable for promoting the condensation and neutralizing acid byproducts. Microwave-assisted synthesis has also been shown to be an effective method for accelerating these reactions and improving yields. nih.gov For the synthesis of this compound, a systematic variation of these parameters would be necessary to identify the optimal conditions that favor high yield while preserving the stereochemical integrity of the arginine moiety.

Solvent Systems and Their Influence on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of thiazolone derivatives, significantly impacting reaction rates, yields, and in some cases, product purity. While a specific documented synthesis for this compound is not widely published, the influence of solvents can be inferred from the synthesis of analogous 2-phenyl-5-thiazolone structures and related heterocyclic systems.

A common route to the 2-phenyl-5-thiazolone core is the Erlenmeyer-Plöchl reaction, which traditionally uses acetic anhydride (B1165640) as both the solvent and a dehydrating agent. wikipedia.orgjocpr.comcolab.ws This approach, while effective, can lead to challenges in purification and is not always environmentally friendly. Research into alternative solvent systems has shown that a range of organic solvents can be employed, with their polarity playing a crucial role. nih.govresearchgate.netnih.gov

In the synthesis of related thiazole derivatives, solvents such as ethanol, methanol, acetic acid, and dimethylformamide (DMF) are frequently used. tandfonline.commdpi.comresearchgate.net For instance, the synthesis of (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one analogues has been successfully carried out in methanol. tandfonline.com The use of protic solvents like ethanol can facilitate the dissolution of starting materials, particularly those with polar functional groups like the guanidinium (B1211019) group in arginine. However, the polarity of the solvent can also influence the stability of intermediates and transition states, thereby affecting the reaction's efficiency.

In some modern approaches, ionic liquids have been explored as alternative, "greener" solvents. For the Erlenmeyer-Plöchl reaction, the use of a basic ionic liquid, 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), has been shown to act as both a catalyst and a reaction medium, leading to high yields and reduced reaction times. jocpr.com The use of solvent-free conditions, another green chemistry approach, has also been reported for the synthesis of related thiazolidinone derivatives, often with microwave assistance to provide the necessary energy for the reaction. sci-hub.se

The following table summarizes the impact of different solvent systems on the synthesis of related thiazolone compounds, providing insights into potential systems for this compound synthesis.

| Solvent System | Reactants/Reaction Type | Observations |

| Acetic Anhydride | Hippuric acid and aromatic aldehydes (Erlenmeyer-Plöchl) | Acts as both solvent and dehydrating agent; effective but can lead to purification challenges. wikipedia.orgjocpr.com |

| Ethanol/Methanol | Substituted 2-thioxothiazolidin-4-one and amines | Good solubility for polar reactants; suitable for reactions with polar starting materials like amino acid derivatives. tandfonline.com |

| Glacial Acetic Acid | 2-thioxothiazolidin-4-one and benzaldehyde | Common solvent for condensation reactions leading to thiazolidinone derivatives. tandfonline.com |

| Ionic Liquid ([bmIm]OH) | Hippuric acid and aldehydes (Erlenmeyer-Plöchl) | Acts as both catalyst and solvent, leading to high yields and shorter reaction times. jocpr.com |

| Solvent-Free (Microwave) | Various precursors for thiazolidinones | Environmentally friendly approach, often results in rapid reactions and high yields. sci-hub.se |

Regio- and Stereocontrol in Synthesis

Achieving regio- and stereocontrol is a significant challenge in the synthesis of complex molecules like this compound, which contains a chiral center derived from the arginine backbone.

Regiocontrol: In the context of thiazolone synthesis, regioselectivity often pertains to the selective reaction at one functional group over another. For instance, in multicomponent reactions leading to thiazole derivatives, the regioselectivity of the cycloaddition is critical. The reaction of nitrile imines with 4-arylidene-2-phenyl-5(4H)-thiazolones has been shown to be regioselective, affording only one of the two possible spiro-pyrazoline regioisomers. researchgate.net The specific substitution pattern on the reactants and the reaction conditions can influence which regioisomer is favored.

Stereocontrol: Since arginine is a chiral amino acid, maintaining its stereochemical integrity during the synthesis is paramount to obtaining the desired enantiomerically pure product. The synthesis of thiazolones from chiral amino acids can be susceptible to racemization, particularly under harsh reaction conditions (e.g., strong base or high temperatures) that can lead to the deprotonation of the α-carbon.

To address this, several strategies for stereocontrolled synthesis have been developed for related compounds:

Chiral Auxiliaries: The use of chiral auxiliaries attached to the amino acid can direct the stereochemical outcome of subsequent reactions. While not explicitly reported for this compound, this is a well-established method in asymmetric synthesis.

Chiral Catalysts: The use of chiral catalysts can induce enantioselectivity in the formation of new stereocenters or in reactions involving prochiral substrates. Chiral phosphoric acids have been used as catalysts in the diastereo- and enantioselective 1,8-conjugate additions of thiazolones to create vicinal axially chiral allenes. wikipedia.orgbeilstein-journals.org

Enzymatic Synthesis: Enzymes are inherently chiral and can catalyze reactions with high stereoselectivity under mild conditions, thus minimizing the risk of racemization. The enantioselective cleavage of 4-substituted oxazolin-5-ones and thiazolin-5-ones using enzymes has been demonstrated as a method for the asymmetric synthesis of α-amino acids. nih.gov This principle could potentially be applied to the synthesis of chiral thiazolones.

Kinetic Resolution: In cases where a racemic mixture is formed, enzymatic kinetic resolution can be employed to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.

The synthesis of α,α-disubstituted α-amino acid precursors through the asymmetric alkynylation of thiazolones highlights the ongoing efforts to control stereochemistry in this class of compounds. researchgate.netrsc.org These methods often employ chiral catalysts to achieve high enantiomeric excess.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is of increasing importance to minimize environmental impact. researchgate.net The synthesis of this compound can be made more sustainable by focusing on atom economy, waste minimization, and the use of sustainable catalysts and reaction media.

Atom Economy and Waste Minimization Strategies

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.netnih.gov Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups, which are not part of the final molecule.

In the context of this compound synthesis, a hypothetical route starting from N-benzoylarginine would involve cyclization and condensation steps. To improve atom economy, one-pot and multicomponent reactions are highly desirable as they combine several synthetic steps without the need for isolating intermediates, thereby reducing solvent use and waste generation. mdpi.comnih.gov For example, a one-pot synthesis of thiazole derivatives has been developed using an enzymatic approach, which aligns well with green chemistry principles. researchgate.net

Waste Minimization: Waste is generated from several sources in a chemical synthesis, including byproducts, solvents, and reagents used in purification. Strategies to minimize waste in the synthesis of this compound include:

Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric amounts significantly reduces waste. The use of L-arginine as an organocatalyst or supported on nanoparticles are excellent examples of this principle. researchgate.netmdpi.com

Solvent Reduction: Employing solvent-free reaction conditions, often in conjunction with microwave or ultrasonic irradiation, can eliminate a major source of waste. sci-hub.se When solvents are necessary, using environmentally benign options and minimizing their volume is crucial.

Reducing Derivatives: Avoiding the use of protecting groups, where possible, simplifies the synthetic route and reduces the number of steps, thereby minimizing waste from protection and deprotection steps. nih.gov

The following table illustrates the application of atom economy principles in the synthesis of related heterocyclic compounds.

| Reaction Type | Atom Economy Consideration | Reference |

| Multicomponent Reactions | High atom economy by combining multiple reactants in a single step. | mdpi.comresearchgate.netnih.gov |

| One-Pot Synthesis | Reduces waste from purification of intermediates and solvent usage. | researchgate.net |

| Catalytic Reactions | Minimizes waste by using small amounts of catalysts that are regenerated. | researchgate.netmdpi.com |

| Solvent-Free Reactions | Eliminates solvent waste, a major contributor to the E-factor (environmental factor). | sci-hub.se |

Sustainable Catalysis and Reaction Media

Sustainable Catalysis: The development of sustainable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, several sustainable catalytic approaches can be envisioned:

Biocatalysis: Enzymes operate under mild conditions (temperature, pH) in aqueous media and exhibit high selectivity, making them ideal green catalysts. Trypsin has been shown to catalyze the synthesis of thiazole derivatives. researchgate.net Argininosuccinate lyase has been used in the biocatalytic asymmetric Michael addition of L-arginine to fumarate, demonstrating the potential for enzymatic transformations involving arginine. colab.ws

Organocatalysis: The use of small organic molecules as catalysts, such as amino acids like L-proline or L-arginine, is a rapidly growing field. L-arginine itself has been employed as an efficient and biodegradable catalyst for the synthesis of thiazolo[3,2-a]pyrimidines. researchgate.net

Heterogeneous Catalysts: Solid-supported catalysts offer the advantage of easy separation from the reaction mixture and reusability. Examples include L-arginine supported on graphitic carbon nitride (g-C₃N₄@L-arginine) and on magnetic nanoparticles (Fe₃O₄@L-arginine). mdpi.comresearchgate.net Chitosan-based nanocomposites have also been developed as recyclable catalysts for thiazole synthesis. Current time information in Bangalore, IN.tandfonline.com

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green solvent for many reactions. The synthesis of some thiazolone derivatives has been successfully performed in water. semanticscholar.org

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can be designed to have specific catalytic properties and are often recyclable. jocpr.com

Solvent-Free Conditions: Conducting reactions without a solvent is the most ideal scenario from a green chemistry perspective. This is often achieved using neat reactants or by employing energy sources like microwave or ultrasound to facilitate the reaction.

The following table summarizes sustainable catalysis and reaction media relevant to the synthesis of this compound.

| Approach | Example | Advantages | Reference |

| Sustainable Catalysis | |||

| Biocatalysis | Trypsin, Argininosuccinate lyase | Mild conditions, high selectivity, aqueous media. | colab.wsresearchgate.net |

| Organocatalysis | L-Arginine | Biodegradable, inexpensive, metal-free. | researchgate.net |

| Heterogeneous Catalysis | Fe₃O₄@L-arginine, g-C₃N₄@L-arginine | Reusable, easy separation, high efficiency. | mdpi.comresearchgate.net |

| Sustainable Reaction Media | |||

| Water | Synthesis of thiazolone derivatives | Non-toxic, non-flammable, abundant. | semanticscholar.org |

| Ionic Liquids | [bmIm]OH in Erlenmeyer-Plöchl reaction | Recyclable, low volatility, can act as catalyst. | jocpr.com |

| Solvent-Free | Microwave-assisted synthesis of thiazolidinones | Eliminates solvent waste, often faster reactions. | sci-hub.se |

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies of Arginine 2 Phenyl 5 Thiazolone and Its Analogues

Conformational Analysis and Stereochemical Considerations

Impact of Thiazolone Ring Conformation on Molecular Recognition

The thiazolone ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif found in numerous biologically active compounds. sapub.orgresearchgate.net Its conformation, whether planar or adopting a more puckered envelope or twist form, can profoundly influence how the molecule presents its functional groups for interaction with a receptor or enzyme active site. The planarity of the thiazolone ring system can be influenced by the substituents attached to it. For instance, the presence of an exocyclic double bond, as seen in some thiazolone derivatives, can enforce a more planar conformation. mdpi.commdpi.com This planarity can be crucial for stacking interactions, such as pi-pi stacking with aromatic residues in a binding pocket.

Molecular recognition is a highly specific process that relies on a precise complementary fit between a ligand and its binding partner. nih.govresearchgate.net The conformation of the thiazolone ring in Arginine-2-phenyl-5-thiazolone dictates the spatial positioning of the C-2 phenyl group and the arginine substituent. Even subtle changes in the ring's pucker can alter the distances and angles between these key interacting moieties, thereby affecting the molecule's ability to form productive binding interactions. For example, in a series of 5H-thiazolo[3,2-a]pyrimidine derivatives, the substitution pattern on the fused ring system was shown to influence their activity as mGlu2 receptor antagonists, highlighting the importance of the heterocyclic core's conformation. nih.gov

Stereochemistry of the Arginine Side Chain and its Rotational Freedom

The arginine side chain, with its terminal guanidinium (B1211019) group, is a highly flexible appendage. nih.govresearchgate.net The stereochemistry at the alpha-carbon of the arginine residue is typically of the L-configuration in naturally occurring peptides and their derivatives. youtube.com This specific stereoisomer is often crucial for proper recognition by biological targets.

NMR studies on arginine side chains in proteins have revealed that the rotation around the Cζ–Nε bond of the guanidinium group can be restricted, indicating specific interactions that stabilize a particular conformation. researchgate.netnih.gov The rate of this rotation provides insights into the strength of the interactions formed by the guanidinium group. researchgate.net In the context of this compound, the rotational freedom of the arginine side chain will be influenced by its attachment to the thiazolone ring and by the steric and electronic environment of the binding site it interacts with. Understanding the preferred conformations of this side chain is crucial for designing analogues with improved binding characteristics.

Substituent Effects on Molecular Interactions

The nature and position of substituents on the this compound scaffold play a critical role in modulating its electronic and steric properties, which in turn govern its intermolecular interactions. winona.edubeilstein-archives.org The phenyl group at the C-2 position and the guanidinium group of the arginine side chain are particularly important in this regard.

Influence of the Arginine Guanidinium Group on Intermolecular Forces

The guanidinium group of the arginine side chain is a key pharmacophore responsible for strong intermolecular interactions. escholarship.orgmdpi.com This group is protonated at physiological pH, carrying a positive charge that is delocalized over the three nitrogen atoms. escholarship.org This positive charge allows it to form strong electrostatic interactions, often referred to as salt bridges, with negatively charged residues such as aspartate or glutamate (B1630785) in a binding partner. researchgate.net

Furthermore, the guanidinium group is an excellent hydrogen bond donor, with the potential to form multiple hydrogen bonds simultaneously. researchgate.net These directional interactions contribute significantly to the specificity and affinity of binding. The planar nature of the guanidinium group also facilitates its interaction with flat anionic groups like carboxylates and phosphates. The importance of the guanidinium group in molecular recognition is well-documented; for instance, it is crucial for the binding of some short peptides to the slow sodium channel. mdpi.com The ability of the guanidinium group in this compound to engage in these powerful intermolecular forces is a primary determinant of its biological function.

Rational Design and Synthesis of this compound Derivatives

The insights gained from SAR and SFR studies provide a foundation for the rational design of novel this compound derivatives with potentially improved properties. nih.govnih.gov This process involves the strategic modification of the lead compound's structure to enhance its interaction with the target, improve its selectivity, or alter its pharmacokinetic profile.

The synthesis of such derivatives often involves multi-step chemical processes. For instance, the synthesis of thiazole (B1198619) derivatives can be achieved through various methods, including the Hantzsch thiazole synthesis. sapub.orgmdpi.com The synthesis of arginine derivatives may require the use of protecting groups to mask the reactive functional groups during chemical transformations. farmaciajournal.compeptide.com For example, a novel series of L-arginine derivatives with imine structures were synthesized through the condensation of L-arginine with different aromatic aldehydes. farmaciajournal.com

The design of new analogues might involve:

Modification of the C-2 Phenyl Ring: Introducing various substituents to probe the electronic and steric requirements of the binding site.

Alteration of the Arginine Side Chain: Varying the length or flexibility of the linker connecting the guanidinium group to the thiazolone ring.

Stereochemical Modifications: Synthesizing and testing different stereoisomers to determine the optimal configuration for activity.

Bioisosteric Replacement: Replacing the thiazolone ring or the guanidinium group with other functional groups that have similar steric and electronic properties to explore alternative binding modes.

Below is a table summarizing some of the key research findings related to the synthesis and activity of related thiazolone and arginine derivatives.

| Compound Class | Key Synthetic Strategy | Observed Biological Activity/Property | Reference |

| Thiazolo[3,2-a]pyrimidine derivatives | Multistep synthesis involving cyclization | HIV RT-associated RNase H inhibition | mdpi.com |

| 1,2,4-Triazoles from arylidene thiazolones | Ring-opening/cyclization with hydrazine | Potential for diverse functionalization | rsc.org |

| L-arginine imine derivatives | Condensation with aromatic aldehydes | Antioxidant activity | farmaciajournal.com |

| Phenylthiazolone of p-guanidinophenylalanine | Chemical synthesis and enzymatic hydrolysis studies | Specific substrate for trypsin | nih.gov |

Systematic Modification of the Arginine Moiety

The arginine residue, with its characteristic guanidinium group, is a key feature of the parent compound, often involved in crucial interactions with biological targets through hydrogen bonding and electrostatic interactions. wikipedia.org Modification of this moiety is a critical aspect of SAR studies, aiming to enhance binding affinity, modulate physicochemical properties, and improve metabolic stability. alfachemic.comnih.gov

Direct chemical modification of the arginine side chain in complex molecules can be challenging due to the high basicity of the guanidinium group (pKa ≈ 12.5). nih.gov However, various strategies have been developed to introduce diverse functionalities. These modifications can range from simple alterations like methylation to the attachment of larger reporter groups such as fluorophores or biotin. alfachemic.comnih.gov Methylation, for instance, can increase enzymatic stability and lipophilicity, potentially leading to improved cell permeability and oral bioavailability. alfachemic.com

In the context of thiazole-containing compounds, the amino group at the 2-position, which serves as the attachment point for the arginine moiety, is a frequent site for modification. Studies on related 2-aminothiazole (B372263) series have shown that this position is highly flexible and tolerant of a wide range of substituents. For example, in a series of 2-aminothiazoles investigated for antitubercular activity, introduction of various substituted benzoyl groups at the N-2 position led to a significant improvement in potency. nih.gov This suggests that replacing the arginine with other acyl groups or different amino acid residues could profoundly impact the biological activity of this compound analogues.

Research on arginine derivatives with a thiazolidine-4-one scaffold has also been explored, indicating the feasibility of creating such hybrid molecules. researchgate.net The synthesis of various (Z)-2-((5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives, where different amino acids are attached at the 2-amino position, has been reported. researchgate.netsemanticscholar.org The biological activity of these compounds was found to be dependent on the nature of the amino acid attached, highlighting the importance of the substituent at this position.

Table 1: Effect of 2-Amino Substituent Modification on Biological Activity in Thiazolone Analogues

| Analogue Type | Substituent at 2-Amino Position | Observed Activity Change | Reference |

| 2-Aminothiazoles | Substituted Benzoyl Groups | >128-fold increase in antitubercular activity | nih.gov |

| 2-Aminothiazolones | Various Amino Acids | Significant variation in anticancer and antimicrobial activity | researchgate.netsemanticscholar.org |

| 2-Aminothiazoles | 2-Pyridine | Maintained or improved activity against M. tuberculosis | nih.gov |

This table is illustrative and compiles data from studies on analogous compounds to infer potential SAR trends for this compound.

Exploration of Substituents on the Phenyl Ring

Studies on various 5-aryl-thiazolone and related thiazole derivatives have consistently demonstrated the critical role of phenyl ring substituents. For instance, in a series of novel thiazole derivatives, the presence of 4-chlorophenyl and 4-fluorophenyl substituents was found to be crucial for both antibacterial and antifungal activity. mdpi.com Similarly, in a study of thiazolyl pyrazoles as potential anti-inflammatory agents, the position of a nitro group on the phenyl ring was critical in determining cytotoxicity and anticholinesterase activity, with a p-nitro group showing a positive correlation with activity. kuey.net

The electronic nature of the substituent is a determining factor. Electron-donating groups (like -OH, -OCH3) and electron-withdrawing groups (like -Cl, -NO2) can alter the electron density of the entire molecule, impacting its binding capabilities. kuey.nettandfonline.com For example, in a series of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring was explored to evaluate the influence of the protic character and steric nature on biological activity. mdpi.com

Table 2: Influence of Phenyl Ring Substituents on the Activity of Thiazole/Thiazolone Analogues

| Substituent | Position on Phenyl Ring | Effect on Biological Activity | Compound Series | Reference |

| 4-Chloro | para | Critical for antibacterial and antifungal activity | Thiazole derivatives with β-amino acid | mdpi.com |

| 4-Fluoro | para | Critical for antibacterial and antifungal activity | Thiazole derivatives with β-amino acid | mdpi.com |

| 4-Nitro | para | Enhanced anticholinesterase activity | Thiazolyl pyrazoles | kuey.net |

| 2,4-Dichloro | ortho, para | High anticholinesterase activity | Thiazolyl pyrazoles | kuey.net |

| 4-Hydroxy | para | Good activity against S. aureus | Lactam/thiazole derivatives | jrespharm.com |

| 3-Hydroxy, 4-Methoxy | meta, para | Moderate antibacterial activity | Lactam/thiazole derivatives | jrespharm.com |

This table summarizes findings from various studies on analogous compounds to highlight the importance of phenyl ring substitution.

Bioisosteric Replacements within the Thiazolone Core

Bioisosteric replacement is a powerful strategy in drug design used to modify a lead compound's properties—such as potency, selectivity, and pharmacokinetics—while retaining its primary biological activity. researchgate.net This is achieved by substituting a functional group with another that has similar physicochemical characteristics. In the context of this compound, the thiazolone core itself can be a target for bioisosteric replacement.

The thiazole ring is a common scaffold in many biologically active compounds and has been the subject of bioisosteric replacement studies. nih.govmdpi.com For example, the thiazole ring has been replaced with other five-membered heterocycles like oxadiazoles. researchgate.net 1,2,4-Oxadiazoles are frequently used as bioisosteres for amides and esters, and can also serve as replacements for other heterocyclic rings to improve metabolic stability and binding interactions. researchgate.netrsc.org

In one study, replacing a phenyl group with a thiazole ring in a series of natural product analogues (goniofufurone bioisosteres) resulted in compounds with potent antiproliferative activity, demonstrating the utility of thiazole as a bioisostere. nih.gov Conversely, replacing the thiazole ring with another heterocycle could modulate the activity of this compound analogues. For instance, replacing the thiazole ring in a series of antitubercular agents with a thiophene (B33073) or furan (B31954) ring led to changes in activity, while replacement with another thiazole at a different position resulted in inactivity, underscoring the specific structural requirements of the core. nih.gov

Other potential bioisosteres for the thiazolone core could include triazoles, which are known to mimic amide bonds and can be substituted at various positions to fine-tune the molecule's architecture. researchgate.netrsc.org The choice of a suitable bioisostere depends on maintaining the key interactions of the original thiazolone core while potentially introducing beneficial properties.

Table 3: Examples of Bioisosteric Replacements for Thiazole and Related Heterocycles

| Original Scaffold | Bioisosteric Replacement | Rationale/Observed Effect | Reference |

| Phenyl ring | Thiazole ring | Potent antiproliferative activity | nih.gov |

| Amide/Ester functionality | 1,2,4-Oxadiazole ring | Improved metabolic stability and binding | researchgate.netrsc.org |

| Thiazole ring | Thiophene/Furan rings | Modulation of antitubercular activity | nih.gov |

| Amide functionality | 1,2,3-Triazole ring | Mimics amide bond, offers synthetic versatility | researchgate.netrsc.org |

This table provides examples of bioisosteric replacements relevant to the thiazole scaffold, suggesting possibilities for modifying the core of this compound.

No Publicly Available Research Found for "this compound"

A comprehensive review of scientific literature and databases has revealed no specific mechanistic investigations into the biological or biochemical interactions of the chemical compound "this compound."

Despite a thorough search for data pertaining to its enzyme inhibition, receptor binding, and molecular-level interactions, no peer-reviewed studies, kinetic data, or selectivity profiles for this particular compound could be identified. Consequently, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.

The specific areas where no information could be located include:

Enzyme Inhibition Mechanisms: No in vitro studies detailing the kinetic characterization (e.g., K_i, IC_50 values), specificity against enzyme families, or the reversibility of binding for this compound are present in the public domain.

Molecular-Level Receptor Binding: There is no available research characterizing the binding sites, binding modes, or any ligand-induced conformational changes in target proteins resulting from interaction with this compound.

This absence of data prevents the creation of the requested data tables and detailed research findings. It is crucial to base scientific articles on verified and published research to ensure accuracy and authority, and no such sources were found for this specific compound.

Mechanistic Investigations of Biological/biochemical Interactions of Arginine 2 Phenyl 5 Thiazolone Excluding Clinical Outcomes

Investigation of Protein-Compound Interactions

The interaction of a small molecule like Arginine-2-phenyl-5-thiazolone with proteins is the foundation of its potential biological activity. This interaction can be highly specific, involving binding to a well-defined pocket on a single protein, or it can be more promiscuous. The 2-phenyl-5-thiazolone core provides a rigid scaffold that can be decorated with various functional groups to modulate binding affinity and selectivity. The inclusion of an arginine residue introduces a bulky, positively charged group that can participate in strong electrostatic interactions and hydrogen bonding.

Research on derivatives of the 2-phenyl-5-thiazolone core has identified several classes of proteins as potential direct targets. These studies, conducted in non-human model systems and through in vitro assays, offer insights into the types of proteins that this compound might interact with.

One major class of identified targets is protein kinases . For instance, various thiazole (B1198619) derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Specifically, certain 3-thiazolyl-indole compounds have demonstrated inhibitory activity against CDK2. nih.gov In other studies, thiazole derivatives have been shown to target signaling pathways involving EGFR and PI3K/mTOR. nih.gov A series of (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives were identified as inhibitors of the protein kinase DYRK1A. mdpi.com

Another significant protein target for this class of compounds is the human mitotic kinesin Eg5 , a motor protein essential for the formation of the bipolar spindle during mitosis. ucl.ac.uk Inhibition of Eg5 leads to cell cycle arrest and apoptosis, making it a target for anticancer drug development. ucl.ac.uk

Furthermore, derivatives of 2-phenylthiazol-4(5H)-one have been identified as inhibitors of tyrosinase , a key enzyme in melanin (B1238610) biosynthesis. nih.gov These findings suggest that the 2-phenyl-5-thiazolone scaffold can effectively bind to the active site of metalloenzymes. nih.gov

Molecular docking studies on 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones have also suggested potential interactions with aromatase and B-cell lymphoma 2 (Bcl-2) . mdpi.com Notably, the docking studies with aromatase predicted hydrogen bonding with an arginine residue (ARG 435) in the active site, highlighting the potential role of arginine-arginine interactions in binding. mdpi.com

The table below summarizes the identified protein targets for various 2-phenyl-5-thiazolone derivatives.

| Compound Class | Protein Target(s) | Model System/Assay |

| 3-Thiazolyl-indoles | Cyclin-Dependent Kinase 2 (CDK2) | In vitro enzyme assay |

| Thiazole derivatives | EGFR, PI3K/mTOR signaling pathways | In vitro assays |

| (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives | Protein Kinase DYRK1A | In vitro enzyme assay |

| 1,3,4-Thiadiazole-thiazolone hybrids | Human Mitotic Kinesin Eg5 | In vitro ATPase activity assay |

| (Z)-5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one derivatives | Tyrosinase | Mushroom tyrosinase assay |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | Aromatase, EGFR, CDK2, Bcl-2, VEGFR-2 | In silico docking, In vitro enzyme assay |

The strength of the interaction between a compound and its protein target is a critical determinant of its biological efficacy. This binding affinity is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (K_d). While no such data exists for this compound itself, studies on its structural analogs provide valuable benchmarks.

For example, a series of 1,3,4-thiadiazole-thiazolone hybrids were evaluated for their ability to inhibit the ATPase activity of the human mitotic kinesin Eg5. ucl.ac.uk The most potent compound in this series exhibited an IC₅₀ value of 13.2 µM. ucl.ac.uk Structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring of the thiazolone motif enhanced inhibitory activity. ucl.ac.uk

In the context of tyrosinase inhibition, (Z)-5-(substituted benzylidene)-2-phenylthiazol-4(5H)-one derivatives have shown remarkable potency. nih.gov One derivative with a 2,4-dihydroxyphenyl substituent demonstrated an IC₅₀ value of 0.1 µM against mushroom tyrosinase, which was significantly more potent than the reference inhibitor, kojic acid. nih.gov Molecular docking studies suggested that these compounds bind to the enzyme's active site through interactions with copper ions and π-π stacking with histidine residues. nih.gov

A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines. mdpi.com The most active compound showed an IC₅₀ of 2.57 µM against the MCF-7 breast cancer cell line and also demonstrated potent inhibition of VEGFR-2 with an IC₅₀ of 0.15 µM. mdpi.com

The following table presents a selection of reported binding affinities for various 2-phenyl-5-thiazolone derivatives against their respective protein targets.

| Compound Derivative | Protein Target | Binding Affinity (IC₅₀) |

| 1,3,4-Thiadiazole-thiazolone hybrid (compound 5h) | Human Mitotic Kinesin Eg5 | 13.2 µM |

| 1,3,4-Thiadiazole-thiazolone hybrid (compound 5f) | Human Mitotic Kinesin Eg5 | 17.2 µM |

| 1,3,4-Thiadiazole-thiazolone hybrid (compound 5i) | Human Mitotic Kinesin Eg5 | 20.2 µM |

| (Z)-5-(2,4-dihydroxybenzylidene)-2-phenylthiazol-4(5H)-one (derivative 2) | Mushroom Tyrosinase | 0.1 µM |

| 2-[2-[4-Hydroxy-phenyl-hydrazinyl]-thiazole-4[5H]-one (compound 4c) | VEGFR-2 | 0.15 µM |

| 3-Thiazolyl-indole (compound 28) | CDK2 | 0.35 µM |

| (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (3g) | DYRK1A | 0.090 µM |

These data indicate that the 2-phenyl-5-thiazolone scaffold is a versatile pharmacophore capable of interacting with a range of protein targets with affinities in the micromolar to nanomolar range. The addition of the arginine moiety to this scaffold would be expected to significantly alter its binding profile, likely favoring interactions with proteins that have negatively charged pockets or that can engage in specific hydrogen bonding patterns with the guanidinium (B1211019) group.

Advanced Theoretical and Computational Studies of Arginine 2 Phenyl 5 Thiazolone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of Arginine-2-phenyl-5-thiazolone.

The electronic structure dictates the chemical reactivity and optical properties of a molecule. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a critical parameter for assessing molecular stability and reactivity. atlantis-press.com A smaller gap suggests the molecule is more polarizable and reactive.

Calculations for thiazole (B1198619) derivatives often employ DFT methods like B3LYP with a basis set such as 6-311G(d,p) to determine these values. atlantis-press.comconicet.gov.ar Furthermore, Molecular Electrostatic Potential (MESP) maps can visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. nih.gov For this compound, the electron-rich areas would likely be concentrated around the carbonyl oxygen and the nitrogen atoms, while the arginine side chain's guanidinium (B1211019) group would also present a key site for interactions. nih.gov

Table 1: Illustrative Quantum Chemical Properties of this compound (Theoretical)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (E_gap) | 4.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 4.2 D | Measures overall polarity of the molecule. |

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a newly synthesized compound. orientjchem.orgorientjchem.org Infrared (IR) spectroscopy simulation calculates the vibrational frequencies of chemical bonds. researchgate.net For this compound, key predicted frequencies would include the C=O stretch of the thiazolone ring (typically around 1700-1725 cm⁻¹), C=N stretching vibrations, and N-H bending from the arginine moiety. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za These calculations predict the resonance frequencies for ¹H and ¹³C nuclei, providing a detailed map of the molecule's atomic connectivity and chemical environment. researchgate.net Comparing these predicted spectra with experimental results is a standard method for structural verification. scielo.org.zasciencepublishinggroup.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Analysis Type | Functional Group / Atom | Predicted Value |

| IR Spectroscopy | Thiazolone C=O Stretch | ~1715 cm⁻¹ |

| Arginine N-H Bend | ~1640 cm⁻¹ | |

| Phenyl C=C Stretch | ~1600 cm⁻¹ | |

| ¹H NMR | Phenyl Protons | 7.2 - 7.6 ppm |

| Arginine α-CH | ~4.5 ppm | |

| Arginine Guanidinium N-H | 7.8 - 8.5 ppm | |

| ¹³C NMR | Thiazolone C=O Carbon | ~195 ppm |

| Thiazolone C=C Carbon | ~130 ppm | |

| Phenyl Carbons | 125 - 135 ppm |

Computational chemistry can model the entire course of a chemical reaction, providing insights into its mechanism and feasibility. nih.gov For the synthesis of a thiazolone derivative, such as the condensation reaction to form the core ring, DFT calculations can map the potential energy surface. acs.org This involves identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energy of each transition state, researchers can determine the activation energy (energy barrier) for each step of the reaction. nih.gov This information helps in understanding the reaction kinetics and predicting which reaction pathway is most favorable. For instance, modeling the cyclization step in the formation of the thiazolone ring can reveal the precise geometry of the transition state and the energetic cost of ring closure, guiding the optimization of experimental conditions like temperature and catalyst choice. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a large biological macromolecule, typically a protein or enzyme. This is fundamental in drug discovery for predicting a compound's potential therapeutic activity.

Given its structure, this compound could be docked against various enzymes where arginine or its derivatives are known to play a role, such as arginase or certain protein kinases. jpionline.orgnih.gov Docking algorithms place the ligand into the protein's binding site in multiple possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. d-nb.info A more negative score indicates a stronger, more favorable binding interaction.

These simulations can predict whether the compound is likely to be an inhibitor and can compare its binding affinity to that of known substrates or inhibitors. mdpi.com For example, docking studies on α-ketothiazole arginine derivatives have explored their potential as inhibitors of Coagulation Factor XIa. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Compound | Binding Affinity (kcal/mol) | Predicted Interaction Type |

| This compound | -9.2 | Competitive Inhibitor |

| Reference Inhibitor | -10.5 | Competitive Inhibitor |

| Natural Substrate (e.g., ATP) | -8.1 | Substrate |

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues within the protein's active site. This interaction profile is crucial for understanding the basis of binding and for rationally designing more potent derivatives.

For this compound, key interactions would likely involve:

Hydrogen Bonds: The arginine guanidinium group is an excellent hydrogen bond donor, potentially interacting with aspartate or glutamate (B1630785) residues in the active site. The thiazolone carbonyl oxygen can act as a hydrogen bond acceptor. nih.govnih.gov

Hydrophobic Interactions: The phenyl ring can form hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Ionic/Salt Bridge Interactions: The positively charged guanidinium group can form strong salt bridges with negatively charged amino acid residues.

Analyzing these interactions helps to confirm that the predicted binding mode is chemically sound and provides a roadmap for chemical modifications to enhance binding affinity and selectivity. jpionline.org

Table 4: Predicted Ligand-Protein Interactions for this compound in a Hypothetical Kinase Active Site

| Ligand Moiety | Interacting Residue | Interaction Type |

| Arginine Guanidinium Group | Aspartate (Asp 145) | Hydrogen Bond, Salt Bridge |

| Thiazolone Carbonyl Oxygen | Lysine (B10760008) (Lys 72) | Hydrogen Bond |

| Phenyl Ring | Phenylalanine (Phe 80) | π-π Stacking |

| Arginine Backbone | Valine (Val 57) | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of modern molecular modeling, allowing for the investigation of macromolecular structures and their interactions. nih.gov By simulating the movement of atoms over time, MD provides a detailed picture of the conformational landscape and dynamic behavior of molecules in various environments. mdpi.com

The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis is fundamental to understanding the behavior of flexible molecules like this compound. nih.gov The presence of the flexible arginine side chain and the rotatable phenyl group suggests that the compound can adopt multiple low-energy conformations in solution.

MD simulations would be employed to explore the potential energy surface of this compound. A typical simulation might run for several hundred nanoseconds to ensure thorough sampling of its conformational space. frontiersin.org Key findings from such a hypothetical study would likely focus on the dihedral angles of the arginine side chain and the orientation of the phenyl ring relative to the thiazolone core. The stability of different conformers would be assessed by analyzing their population over the simulation trajectory and their corresponding free energies.

For instance, intramolecular hydrogen bonds, particularly involving the guanidinium group of the arginine moiety and the thiazolone ring, could play a significant role in stabilizing certain conformations. The analysis would likely reveal a few dominant conformational families, as illustrated in the hypothetical data below.

Table 1: Hypothetical Conformational Analysis of this compound in Aqueous Solution

| Conformational Cluster | Population (%) | Key Dihedral Angles (degrees) | Predominant Intramolecular Interactions |

| 1 | 45% | χ1: -60, χ2: 170, χ3: -75, χ4: 180 | Guanidinium-Thiazolone N-H···O H-bond |

| 2 | 30% | χ1: 180, χ2: 60, χ3: 160, χ4: -90 | Stacked Phenyl-Guanidinium (π-cation) |

| 3 | 15% | χ1: 70, χ2: -150, χ3: 80, χ4: 175 | Extended, solvent-exposed side chain |

| 4 | 10% | Other minor conformations | Transient water-mediated interactions |

This table is illustrative and based on typical results from conformational analyses of flexible molecules.

To understand the potential mechanism of action of this compound, MD simulations of its complex with a target protein are essential. The arginine residue is known to form key interactions, such as salt bridges and hydrogen bonds, in protein binding sites. nih.gov Thiazolone and oxazolone (B7731731) scaffolds have been investigated as inhibitors for various enzymes, including kinases and proteases. ajrconline.orgmdpi.com

A hypothetical simulation of this compound bound to a protein kinase could reveal the stability of the binding pose and the key interactions driving affinity. Analysis would focus on metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. frontiersin.orgresearchgate.net The simulation would likely show the guanidinium group forming strong, stable hydrogen bonds with acidic residues (e.g., Asp, Glu) in the binding pocket, while the phenyl-thiazolone core engages in hydrophobic and π-stacking interactions. nih.gov

Table 2: Hypothetical MD Simulation Analysis of a Protein-Arginine-2-phenyl-5-thiazolone Complex (100 ns)

| Metric | Value | Interpretation |

| Protein Backbone RMSD | 1.5 ± 0.3 Å | The protein structure remains stable throughout the simulation. |

| Ligand RMSD (heavy atoms) | 0.8 ± 0.2 Å | The ligand maintains a stable binding pose within the active site. researchgate.net |

| Average H-bonds (Ligand-Protein) | 3.2 ± 0.6 | Strong hydrogen bonding network contributes to binding affinity. researchgate.net |

| Key Interacting Residues (from RMSF) | Asp145, Glu91, Phe80, Tyr35 | Highlights the critical residues for ligand recognition and binding. |

This table presents typical data from MD simulations of protein-ligand complexes to illustrate the expected outcomes.

The solvent environment critically influences the conformation and interactions of a molecule. researchgate.netmdpi.com MD simulations in different solvent environments (e.g., water, methanol, DMSO) can reveal how polarity and hydrogen bonding capacity of the solvent affect the conformational equilibrium of this compound. mdpi.com For example, in a polar protic solvent like water, the charged guanidinium group would be well-solvated, potentially favoring more extended conformations. In a less polar solvent, intramolecular interactions might become more dominant, favoring folded or compact structures. researchgate.net These studies are crucial for understanding the molecule's behavior in different experimental and biological settings.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laccei.orgmdpi.com This in silico technique is widely used to predict the activity of new compounds and to guide the design of more potent analogues. nih.gov

The first step in QSAR is to calculate molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, and electronic properties. mdpi.comnih.gov For a series of this compound analogues, a wide range of descriptors would be calculated.

Physicochemical Descriptors: LogP (lipophilicity), Molecular Weight, Polar Surface Area (PSA).

Topological Descriptors: Connectivity indices (e.g., Kier & Hall), Shape indices.

Electronic Descriptors: Dipole moment, Partial charges on atoms, HOMO/LUMO energies.

3D Descriptors: van der Waals surface area, Solvent Accessible Surface Area (SASA).

From an initial pool of hundreds or thousands of descriptors, statistical methods like correlation analysis and genetic algorithms would be used to select a smaller subset that is most relevant to the biological activity, avoiding inter-correlated descriptors. ufv.br

Table 3: Example of Selected Molecular Descriptors for a Hypothetical QSAR Model

| Descriptor | Type | Description | Potential Relevance |

| ALogP | Physicochemical | Calculated logarithm of the octanol/water partition coefficient. | Membrane permeability and hydrophobic interactions. |

| TPSA | Physicochemical | Topological Polar Surface Area. | Hydrogen bonding potential and cell penetration. |

| JGI4 | Topological | Mean topological charge index of order 4. | Encodes information about charge distribution. laccei.org |

| nHBDon | Constitutional | Number of hydrogen bond donors. | Key for specific interactions with protein targets. |

| ATSC8p | Electronic | Centred Broto-Moreau autocorrelation of lag 8 (weighted by partial charges). | Describes the spatial distribution of charges. laccei.org |

This table is illustrative, showing descriptors commonly used in QSAR studies of heterocyclic compounds. laccei.orgnih.gov

Using the selected descriptors, a mathematical model is built to predict a non-clinical biological activity (e.g., IC₅₀ for enzyme inhibition). Multiple Linear Regression (MLR) is a common starting point, but more sophisticated machine learning methods like Random Forest or Support Vector Machines are often employed. nih.govnih.gov

A hypothetical MLR model for a series of this compound analogues might look like:

pIC₅₀ = 0.45 * (ALogP) - 0.02 * (TPSA) + 1.2 * (JGI4) - 0.8 * (nHBDon) + 4.1

The model's predictive power must be rigorously validated using statistical metrics. This involves splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on unseen data). nih.gov

Table 4: Hypothetical Validation Statistics for a QSAR Model

| Parameter | Value | Description |

| R² (Training Set) | 0.85 | Coefficient of determination; indicates a good fit to the training data. |

| Q² (Cross-Validation) | 0.75 | Cross-validated R²; measures the internal predictive ability of the model. |

| R²_pred (Test Set) | 0.79 | Predictive R² for the external test set; indicates good external predictivity. ufv.br |

| RMSE (Root Mean Square Error) | 0.25 | The standard deviation of the prediction errors. |

This table shows typical validation parameters for a robust and predictive QSAR model. nih.govresearchgate.net

Such a validated QSAR model would be a valuable tool for designing new this compound derivatives with potentially improved (non-clinical) biological activity, guiding synthetic efforts toward the most promising candidates.

Analytical Methodologies for Research Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are indispensable for probing the molecular structure of Arginine-2-phenyl-5-thiazolone at an atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound.

¹H NMR: The proton NMR spectrum would reveal characteristic signals for both the arginine and the phenyl-thiazolone moieties. The protons of the phenyl group would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. nih.gov The arginine side chain protons would present a more complex pattern, with the α-CH proton appearing as a multiplet, and the β, γ, and δ-methylene groups also giving rise to distinct multiplets. uobasrah.edu.iq The protons of the guanidinium (B1211019) group and the amine protons might exhibit broad signals and their chemical shifts would be sensitive to the solvent and pH. In D₂O, the α-CH proton of arginine is typically observed around 3.2-3.3 ppm, while the side chain methylene (B1212753) protons resonate at approximately 1.6 ppm. chemicalbook.com The thiazolone ring protons, if any, would have characteristic shifts; for instance, a proton at the C5 position of a thiazolone ring has been reported. dovepress.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the thiazolone ring would be expected in the downfield region, typically around 170-180 ppm. nih.govmdpi.com The carbons of the phenyl ring would resonate in the 120-140 ppm range. nih.gov The carbons of the arginine moiety would also show characteristic signals, with the carboxyl carbon appearing around 175-180 ppm and the guanidinium carbon around 157-159 ppm. The α-carbon would be expected around 55-60 ppm, followed by the side chain carbons at higher fields.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to establish the connectivity between the arginine and phenyl-thiazolone fragments. For instance, an HMBC experiment would show correlations between the protons of one moiety and the carbons of the other, confirming the covalent linkage. NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to probe through-space interactions, providing insights into the preferred conformation and stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical shifts for arginine and phenyl-thiazolone derivatives.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl-H | 7.0 - 8.0 | - |

| Phenyl-C | - | 120 - 140 |

| Thiazolone C=O | - | 170 - 180 |

| Arginine α-H | ~3.2 - 3.7 | - |

| Arginine α-C | - | ~55 - 60 |

| Arginine β-CH₂ | ~1.8 - 1.9 | ~28 - 30 |

| Arginine γ-CH₂ | ~1.6 - 1.7 | ~24 - 26 |

| Arginine δ-CH₂ | ~3.1 - 3.2 | ~40 - 42 |

| Arginine Guanidinium C | - | ~157 - 159 |

| Arginine Carboxyl C | - | ~175 - 180 |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula of the compound. This is a definitive method for confirming the identity of a newly synthesized molecule. mdpi.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pattern of the protonated molecule [M+H]⁺. This analysis provides structural information by revealing characteristic neutral losses and fragment ions. Expected fragmentation pathways would include the loss of ammonia, water, and fragments corresponding to the arginine side chain and the phenyl-thiazolone core. The fragmentation of arginylated proteins is a known process that can be used as a reference. nih.gov Energy-resolved mass spectrometry (ERMS) could be employed to build breakdown curves and differentiate potential isomers. researchgate.net

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| [M+H]⁺ | Protonated molecule |

| [M+H - NH₃]⁺ | Loss of ammonia |

| [M+H - H₂O]⁺ | Loss of water |

| [Arginine side chain fragments]⁺ | Various fragments from the arginine moiety |

| [Phenyl-thiazolone core]⁺ | Fragment corresponding to the phenyl-thiazolone ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the thiazolone carbonyl (C=O) group, typically in the range of 1690-1720 cm⁻¹. nih.gov The C=N stretching vibration of the thiazole (B1198619) ring would likely appear around 1600-1650 cm⁻¹. nih.gov The N-H stretching vibrations of the amine and guanidinium groups of the arginine moiety would be observed as broad bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be found just above 3000 cm⁻¹. Characteristic bands for the carboxylate group would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic system. The symmetric vibrations of the phenyl ring would give rise to strong Raman signals.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amine, guanidinium) | 3200 - 3500 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Thiazolone C=O stretch | 1690 - 1720 |

| C=N stretch (thiazole ring) | 1600 - 1650 |

| C=C stretch (aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis in Research Assays

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is a valuable tool for quantitative analysis.

Electronic Transitions: The primary chromophore in this compound is the 2-phenyl-5-thiazolone system. This conjugated system is expected to exhibit strong UV absorption. For comparison, 2-aminothiazolone derivatives are known to absorb UV light, with detection often monitored at 254 nm. asm.org Arginine itself shows minimal absorption above 230 nm. sielc.com The UV-Vis spectrum of this compound would therefore be dominated by the electronic transitions of the phenyl-thiazolone moiety.

Quantitative Analysis: The strong UV absorbance of the phenyl-thiazolone core allows for the use of UV-Vis spectroscopy for quantitative analysis, such as determining the concentration of the compound in solution using the Beer-Lambert law. This is particularly useful in research assays. For L-arginine maleate (B1232345) dihydrate crystals, the lower cut-off wavelength is reported to be 238 nm. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value |

| λmax (nm) | ~250 - 350 |

| Molar Absorptivity (ε) | High (due to conjugated system) |

Circular Dichroism (CD) Spectroscopy for Chiral Information and Conformational Changes

Given that this compound is derived from the chiral amino acid L-arginine, it is a chiral molecule. Circular Dichroism (CD) spectroscopy is the technique of choice for probing its stereochemical features.

Conformational Changes: CD spectroscopy is also a powerful tool for studying conformational changes in the molecule that may be induced by changes in the environment, such as pH, temperature, or binding to other molecules. Such studies can provide valuable insights into the dynamic behavior of this compound. The secondary structure of arginine-containing peptides and proteins is often studied using CD spectroscopy. nih.gov

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for this purpose. Given the polar nature of the arginine moiety and the non-polar character of the phenyl group, reversed-phase HPLC (RP-HPLC) would be a suitable method. A C8 or C18 column could be used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent such as acetonitrile (B52724) or methanol. asm.orgnih.gov

Chiral Chromatography: Since this compound is chiral, it is important to assess its enantiomeric purity. This can be achieved using a chiral stationary phase (CSP) in HPLC. Cinchona alkaloid-based zwitterionic CSPs have been successfully used for the separation of stereoisomers of similar amino acid derivatives. mdpi.com

Purity Assessment: The purity of a sample of this compound can be determined by HPLC with a suitable detector, such as a UV detector set at the λmax of the phenyl-thiazolone chromophore. The peak area of the main component relative to the total area of all peaks gives a measure of the purity. A purity of ≥95% is often required for research applications. asm.org

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separation6.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Byproducts6.3. X-ray Crystallography for Solid-State Structure Determination6.3.1. Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Precise Bond Parameters6.3.2. Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Purity

Without primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy and evidence-based reporting. This compound may be a novel chemical entity that has not yet been synthesized or characterized in published literature, or it may be referred to by a different nomenclature not readily identifiable through standard chemical structure searches.

Therefore, the article focusing on the analytical methodologies for "this compound" cannot be generated at this time.

Potential Research Applications and Future Directions of Arginine 2 Phenyl 5 Thiazolone Excluding Clinical

Role as a Chemical Probe in Biochemical Research

The thiazolone core, a recurring motif in biologically active compounds, provides a versatile scaffold for the design of chemical probes. rsc.org The incorporation of an arginine residue could further enhance this utility by introducing specific molecular recognition capabilities.

Elucidation of Specific Biochemical Pathways

Thiazolone derivatives have been investigated for their inhibitory effects on various enzymes, suggesting their potential as probes to elucidate biochemical pathways. nih.gov For instance, certain thiazolone derivatives have been identified as inhibitors of enzymes like α-glucosidase and α-amylase. nih.gov The Arginine-2-phenyl-5-thiazolone molecule, by virtue of its arginine component, could potentially target enzymes and proteins that recognize arginine, such as certain kinases or proteases. This specificity would allow researchers to modulate the activity of these proteins in a controlled manner, thereby helping to unravel their roles in complex biochemical cascades.

The development of fluorescently tagged versions of this compound could also enable the visualization of these interactions within cellular systems, providing spatial and temporal information about the targeted pathways.